molecular formula C10H21O5P B8254248 ethyl (2S)-2-diethoxyphosphorylbutanoate

ethyl (2S)-2-diethoxyphosphorylbutanoate

Cat. No.: B8254248
M. Wt: 252.24 g/mol
InChI Key: GYUCVQSNZFRDRL-VIFPVBQESA-N
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Description

Ethyl (2S)-2-diethoxyphosphorylbutanoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-diethoxyphosphorylbutanoate typically involves the reaction of ethyl 2-bromobutanoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromobutanoate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-diethoxyphosphorylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2S)-2-diethoxyphosphorylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.

    Biology: The compound can be utilized in the study of enzyme inhibition, particularly those enzymes that interact with phosphonate esters.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs, is ongoing.

    Industry: It finds use in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl (2S)-2-diethoxyphosphorylbutanoate exerts its effects involves the interaction of the diethoxyphosphoryl group with specific molecular targets. In biological systems, this compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Ethyl (2S)-2-diethoxyphosphorylbutanoate can be compared with other phosphonate esters such as:

  • Dimethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Ethyl phenylphosphonate

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the butanoate backbone, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct applications and reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

ethyl (2S)-2-diethoxyphosphorylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCVQSNZFRDRL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OCC)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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